molecular formula C10H11ClOS B14809198 (3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane

(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14809198
M. Wt: 214.71 g/mol
InChI Key: OJRIMKZHVJVOEG-UHFFFAOYSA-N
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Description

(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a chloro group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-4-cyclopropoxyphenol with methylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-isopropoxyphenyl)(methyl)sulfane
  • (3-Chloro-4-methylphenyl)(methyl)sulfane
  • 4-Chloro-3-nitrophenyl methyl sulfone

Uniqueness

(3-Chloro-4-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from similar compounds that may have other substituents such as isopropoxy or methyl groups. The cyclopropoxy group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-4-methylsulfanylbenzene

InChI

InChI=1S/C10H11ClOS/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

OJRIMKZHVJVOEG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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